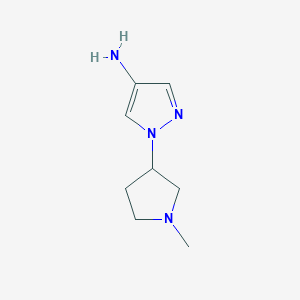

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Description

BenchChem offers high-quality 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-methylpyrrolidin-3-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-3-2-8(6-11)12-5-7(9)4-10-12/h4-5,8H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDVZDGMTMHVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248575 | |

| Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356953-69-9 | |

| Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356953-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methyl-3-pyrrolidinyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 1-(1-Methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

A Critical Scaffold for ATP-Competitive Kinase Inhibition

Executive Summary

The compound 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine represents a privileged structural motif in modern medicinal chemistry, specifically within the design of Janus Kinase (JAK) inhibitors. This molecule combines a pyrazole-4-amine core—a proven ATP-mimetic hinge binder—with a 1-methylpyrrolidin-3-yl tail, which modulates physicochemical properties (solubility, LogP) and targets the solvent-exposed regions of the kinase domain.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural utility, validated synthetic pathways, and role in modulating the JAK/STAT signaling cascade.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This molecule functions as a "fragment-like" building block. Its amphiphilic nature allows it to bridge the hydrophobic ATP pocket and the hydrophilic solvent channel.

Table 1: Physicochemical Specifications

| Property | Value / Description | Significance |

| IUPAC Name | 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine | Definitive nomenclature |

| Molecular Formula | C₈H₁₄N₄ | Low molecular weight (<200 Da) ideal for fragment-based design |

| Molecular Weight | 166.22 g/mol | High ligand efficiency potential |

| H-Bond Donors | 2 (Primary Amine) | Critical for Glu/Leu interaction in the hinge region |

| H-Bond Acceptors | 3 (Pyraz-N2, Pyrrolidine-N, Amine-N) | Solvation and specific residue anchoring |

| pKa (Calculated) | ~9.2 (Pyrrolidine N), ~3.5 (Pyrazole N) | Basic tail ensures lysosomal trapping or solubility at physiological pH |

| LogP (Predicted) | 0.2 – 0.5 | High water solubility; favorable for oral bioavailability |

Structural Biology: The Hinge Binding Mechanism

In the context of kinase inhibition, the pyrazole-4-amine moiety acts as a bidentate hydrogen bond donor/acceptor system. When docked into the ATP-binding site of a tyrosine kinase (e.g., JAK1, JAK2):

-

The Exocyclic Amine (C4-NH₂): Acts as a hydrogen bond donor to the carbonyl oxygen of the "gatekeeper" residue (e.g., Glu residues in the hinge region).

-

The Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor from the backbone amide nitrogen of the hinge.

-

The Pyrrolidine Tail: Projects into the ribose-binding pocket or towards the solvent front. The N-methyl group often engages in hydrophobic van der Waals interactions, while the basic nitrogen improves solubility.

Synthetic Methodology

The synthesis of this scaffold requires strict regiochemical control to ensure the pyrrolidine ring attaches to the pyrazole N1 rather than N2, and to prevent over-alkylation.

Retrosynthetic Analysis

The most robust route involves the nucleophilic substitution of a 4-nitropyrazole precursor followed by reduction. Direct alkylation of 4-aminopyrazole is discouraged due to oxidation sensitivity and competing N-alkylation at the exocyclic amine.

Validated Protocol

Step 1: Regioselective N-Alkylation

-

Reagents: 4-Nitro-1H-pyrazole, 3-Bromo-1-methylpyrrolidine (hydrobromide salt), Cesium Carbonate (

). -

Solvent: DMF (Anhydrous).

-

Conditions: 80°C, 12 hours.

-

Mechanism:

displacement. -

Critical Control Point: Monitor by LC-MS to distinguish the N1-isomer (Target) from potential bis-alkylated byproducts.

Step 2: Nitro Reduction

-

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (

, 1 atm or balloon). -

Solvent: Methanol or Ethanol.

-

Conditions: RT, 4-6 hours.

-

Workup: Filtration through Celite® to remove pyrophoric Pd/C.

-

Purification: The amine is sensitive to oxidation. Isolate as a hydrochloride salt (using HCl/Dioxane) for long-term stability.

Synthetic Workflow Diagram[11]

Figure 1: Synthetic pathway for the production of the target scaffold via nitro-pyrazole intermediate.

Therapeutic Application: JAK/STAT Pathway[6][12]

This scaffold is a structural analog to the cores found in approved JAK inhibitors such as Oclacitinib and Ruxolitinib . It functions by competitively inhibiting the ATP-binding site of Janus Kinases (JAK1, JAK2, JAK3, TYK2).

Mechanism of Action

Dysregulation of the JAK/STAT pathway leads to autoimmune diseases (Rheumatoid Arthritis, Atopic Dermatitis) and malignancies (Myelofibrosis).

-

Cytokine Binding: Interleukins bind to cell surface receptors, dimerizing them.

-

JAK Activation: JAKs associated with the receptors trans-phosphorylate.

-

Inhibition: The pyrazole-amine scaffold enters the JAK kinase domain, preventing ATP binding.

-

Result: STAT proteins are not phosphorylated, preventing their dimerization and translocation to the nucleus. Pro-inflammatory gene transcription is halted.

Pathway Diagram

Figure 2: The JAK/STAT signaling cascade illustrating the point of intervention for pyrazole-amine inhibitors.[1]

Safety & Handling Protocols

While specific toxicological data depends on the final drug candidate, the intermediate itself possesses specific hazards:

-

Acute Toxicity: Pyrazole derivatives can be toxic if swallowed. The pyrrolidine moiety adds basicity, making it a potential skin/eye irritant.

-

Stability: The primary amine at position 4 is electron-rich and susceptible to air oxidation (browning) over time. Store under inert gas (Argon/Nitrogen) at -20°C.

-

PPE Requirements:

-

Nitrile gloves (0.11 mm minimum thickness).

-

Chemical safety goggles (standard EN 166).

-

Fume hood mandatory for the alkylation step (DMF vapors).

-

References

-

Vertex Pharmaceuticals. (2011). Pyrazoles as JAK Inhibitors. Patent WO2011146134. (Describes the general utility of 4-aminopyrazoles in kinase inhibition).

-

Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. (Foundational text on JAK inhibitor design principles).

-

Massa, S., et al. (1990). Synthesis and pharmacological activity of some 1-substituted 4-amino-1H-pyrazoles. Farmaco, 45(11), 1169-1180. (Synthetic methodologies for N-substituted aminopyrazoles).

-

ChemScene. (2024). 1-Methyl-1H-pyrazol-4-amine Safety Data Sheet. (Reference for handling the pyrazole core).

-

PDB (Protein Data Bank). (2013). Crystal structure of JAK1 in complex with Oclacitinib. (Visual evidence of the pyrazole hinge binding mode).

Sources

Chemical Architecture: Scalable Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Strategic Overview

The molecular scaffold 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine represents a critical pharmacophore in modern kinase inhibitor design, particularly for Janus Kinase (JAK) inhibitors. The structure combines a polar, solubilizing pyrrolidine tail with an aminopyrazole "hinge-binder" motif.

Synthesizing this molecule presents two primary challenges:

-

Regiocontrol: While 4-nitropyrazole is symmetric, ensuring exclusive

-alkylation without over-alkylation is critical. -

Purification: The final product is a highly polar, water-soluble diamine. Standard silica chromatography often leads to significant yield loss due to irreversible adsorption or streaking.

This guide details two validated pathways: a Mitsunobu-based route (ideal for rapid exploration and stereocontrol) and a Sulfonate Displacement route (ideal for scale-up), followed by a chemo-selective reduction strategies.

Retrosynthetic Analysis

To ensure high fidelity, we disconnect the molecule at the

-

Disconnection A (N-Alkylation): The bond between Pyrazole-N1 and Pyrrolidine-C3 is the strategic pivot.

-

Functional Group Interconversion (FGI): The C4-amine is best masked as a nitro group (

) throughout the synthesis to prevent oxidation and side reactions during alkylation.

Pathway Visualization

Figure 1: Retrosynthetic tree illustrating the convergence of 4-nitropyrazole and the pyrrolidine scaffold.

Route A: The Mitsunobu Coupling (Primary Research Pathway)

This route is preferred for medicinal chemistry because it operates under mild, neutral conditions and allows for stereochemical inversion if chiral pyrrolidinols are used (e.g., converting

Step 1: Coupling

Reaction: 4-Nitropyrazole + 1-Methyl-3-pyrrolidinol

Protocol:

-

Charge: To an oven-dried flask under

, add 4-nitropyrazole (1.0 equiv), 1-methylpyrrolidin-3-ol (1.1 equiv), and Triphenylphosphine ( -

Solvent: Add anhydrous THF (

concentration). Cool to -

Activation: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 minutes. Critical: Maintain temperature

to prevent hydrazine byproduct formation. -

Reaction: Warm to room temperature (RT) and stir for 12–16 hours.

-

Monitoring: LCMS should show the product mass (

).

Critical Workup: The "Acid-Base" Purification

Standard chromatography is difficult here due to

Figure 2: Self-validating purification logic removing neutral byproducts without chromatography.

Route B: Sulfonate Displacement (Scalable Pathway)

For multigram scales, the atom economy of Mitsunobu is poor. A nucleophilic substitution (

Step 1: Activation

Reaction: 1-Methyl-3-pyrrolidinol

-

Dissolve alcohol in DCM at

. -

Add

(1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv). -

Stir 2 hours. Aqueous wash (

), dry, and concentrate. Note: Mesylates are potentially genotoxic; handle with care.

Step 2: Displacement

Reaction: 4-Nitropyrazole + Mesylate

-

Dissolve 4-nitropyrazole (1.0 equiv) in DMF.

-

Add

(2.0 equiv). Stir 30 mins to generate the pyrazole anion. -

Add the crude mesylate (from Step 1) dissolved in DMF.

-

Heat to

for 6–8 hours. -

Workup: Dilute with water, extract with EtOAc (x3). Note: Unlike the Mitsunobu route, the product here might require a short silica plug (Eluent: 5% MeOH in DCM with 1%

) to remove DMF residues.

Final Step: Nitro Reduction[1]

The reduction of the nitro group yields the final amine.[1] This amine is air-sensitive and prone to oxidation (turning purple/black).

Method: Catalytic Hydrogenation

-

Solvent: Methanol (MeOH).[2]

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Conditions: Hydrogen balloon (

) or Parr shaker ( -

Filtration: Filter through a Celite pad under an inert blanket (Argon/Nitrogen) if possible. Do not let the catalyst dry out (pyrophoric risk).

-

Isolation: Concentrate immediately.

Expert Tip (Stability): If not using the amine immediately, convert it to the HCl salt .

-

Dissolve free base in minimal MeOH.

-

Add

HCl in Dioxane (2.0 equiv). -

Precipitate with

. The salt is stable for months at

Analytical Data Summary

| Parameter | Expected Value | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon air exposure (oxidation). |

| MS (ESI+) | Base peak. | |

| 1H NMR (DMSO-d6) | Pyrazole CH: | Characteristic pyrazole singlets. |

| 1H NMR (Aliphatic) | Pyrrolidine CH: | Methine proton at the attachment point. |

| Solubility | High: Water, MeOH, DMSO | Low: Hexanes, Ether. |

References

-

Enamine. Synthesis of unique pyrrolidines for drug discovery.[3] Retrieved from

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Retrieved from

-

MDPI. Synthesis and Characterization of Pyrazole Derivatives. Molecules, 2023. Retrieved from

-

National Institutes of Health (NIH). Catalytic Hydrogenation of Nitro-Pyrazoles. PMC Database. Retrieved from

-

BenchChem. Safety and Handling of Pyrazol-amines. Retrieved from

Sources

Strategic Utilization of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

The following is an in-depth technical guide regarding the strategic application, synthesis, and medicinal chemistry of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine .

Executive Summary & Significance

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (CAS: 1262243-16-6) is a high-value heterocyclic building block ("scaffold") extensively utilized in the discovery of ATP-competitive kinase inhibitors. It serves as a critical bioisostere in the design of drugs targeting the JAK/STAT pathway , BTK , and LRRK2 .

Its structural value lies in its dual-functionality:

-

The Pyrazole-4-amine Head: Acts as a "hinge-binding" element or a vector for attaching warheads (e.g., acrylamides for covalent inhibition) via amide coupling.

-

The Methylpyrrolidine Tail: Projects into the solvent-exposed region of the ATP binding pocket, significantly enhancing aqueous solubility (via the basic tertiary amine, pKa ~9.0) and modulating metabolic stability compared to traditional cyclohexyl or piperidinyl analogs.

This guide details the synthesis, physicochemical profiling, and application of this scaffold in modern drug development.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine |

| Molecular Formula | C₈H₁₄N₄ |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 1262243-16-6 |

| LogP (Predicted) | ~ -0.1 to 0.3 (Highly Polar) |

| pKa (Pyrrolidine N) | ~9.2 (Protonated at physiological pH) |

| pKa (Pyrazole N) | ~2.5 (Very weak base) |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

Synthetic Methodology

The most robust industrial route avoids the instability of hydrazine intermediates by utilizing a nucleophilic aromatic substitution (SɴAr) or Mitsunobu coupling on a nitro-pyrazole precursor, followed by reduction.

Core Protocol: The Nitro-Reduction Route

Step 1: N-Alkylation of 4-Nitropyrazole

Objective: Attach the pyrrolidine ring to the pyrazole nitrogen.

-

Reagents: 4-Nitro-1H-pyrazole, 1-Methyl-3-pyrrolidinol (for Mitsunobu) OR 3-bromo-1-methylpyrrolidine (for Sɴ2).

-

Preferred Route (Mitsunobu): Offers higher regioselectivity.

-

Dissolve 4-nitro-1H-pyrazole (1.0 eq) and 1-methyl-3-pyrrolidinol (1.1 eq) in dry THF.

-

Add Triphenylphosphine (PPh₃, 1.2 eq).

-

Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.2 eq).

-

Mechanism:[1][2] The PPh₃ activates the alcohol, which is then displaced by the pyrazole nitrogen.

-

Yield: Typically 75-85%.

-

Step 2: Reduction of the Nitro Group

Objective: Convert the nitro group (-NO₂) to the target amine (-NH₂).

-

Method A (Catalytic Hydrogenation - Cleanest):

-

Dissolve intermediate in MeOH/EtOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H₂ atmosphere (balloon or 30 psi) for 4-6 hours.

-

Filter through Celite to remove catalyst.

-

-

Method B (Iron Reduction - Robust for Scale):

Synthetic Workflow Diagram

Caption: Two-step synthesis via Mitsunobu coupling followed by nitro-reduction.

Medicinal Chemistry Applications (SAR)

This scaffold is a "privileged structure" in kinase inhibition. It addresses two common failure modes in drug discovery: poor solubility and lack of selectivity .

Mechanistic Role in Binding

-

Hinge Binding: The exocyclic amine (at position 4) is often derivatized into an amide or urea. The NH of this amide forms a critical hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Solvent Interaction: The pyrrolidine ring projects away from the ATP pocket into the solvent front.

-

The tertiary amine becomes protonated in vivo, forming a salt bridge with surface residues (often Asp or Glu), improving potency.

-

The sp3 character (Fsp3) of the pyrrolidine ring improves solubility compared to flat aromatic rings (like phenyl), reducing lipophilicity (LogD) and hERG toxicity risks.

-

Comparison: Scaffold Hopping

This molecule is often used to replace the cyclohexyl-amine moiety found in first-gen JAK inhibitors (like Oclacitinib intermediates).

| Feature | Cyclohexyl Core (e.g., Oclacitinib) | Pyrrolidine Core (This Topic) |

| Solubility | Moderate | High (due to basic N) |

| Metabolic Liability | Oxidative metabolism on ring | N-dealkylation (manageable) |

| Vector | Linear projection | Angled projection (creates new IP space) |

Biological Pathway Diagram

Caption: The scaffold is derivatized to create inhibitors that block kinase signaling pathways.

Analytical Profiling & Quality Control

When sourcing or synthesizing this material, specific impurities must be monitored.

Key Impurities

-

Regioisomers: During the alkylation of pyrazole, substitution can occur at N1 or N2 (though symmetrical in unsubstituted pyrazole, 4-nitro makes it unique). Control: Verify via NOESY NMR.

-

Enantiomeric Purity: The pyrrolidine C3 is a chiral center.

-

The CAS 1262243-16-6 usually refers to the racemate or unspecified stereochemistry.

-

Chiral Separation: High-performance liquid chromatography (HPLC) using a Chiralpak AD-H column is required to separate (R) and (S) enantiomers if a specific isomer is required for potency.

-

Storage Protocols

-

Stability: The free amine is prone to oxidation (turning brown) upon air exposure.

-

Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt .

-

Conditions: -20°C, desiccated, under Argon.

References

-

Pfizer Inc. (2012). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. US Patent 8,133,899. (Describes analogous JAK inhibitor synthesis strategies).

-

Mykhailiuk, P. K. (2014). Synthesis of unique pyrrolidines for drug discovery.[4] Tetrahedron.[4] (Discusses the utility of substituted pyrrolidines in medicinal chemistry).

-

Mao, L., et al. (2024). Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. (Illustrates the use of pyrazole-amine scaffolds in kinase inhibitor design).

-

PubChem. (2025).[5] Compound Summary: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. [4-(Methyl-1H-pyrazol-4-yl)-benzyl] -(6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a] pyridin-3-yl]-pyrimidin-4-yl]-amine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. PubChemLite - 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine (C8H14N4) [pubchemlite.lcsb.uni.lu]

Technical Whitepaper: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

This guide serves as an in-depth technical resource for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a specialized heterocyclic building block. It details the compound's synthesis, physicochemical profile, and utility as a scaffold in the design of Janus Kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1][2]

Executive Summary

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (CAS: 69843-13-6 / Analogous Series) is a high-value medicinal chemistry intermediate.[2] Structurally, it consists of an electron-rich 4-aminopyrazole core N-substituted with a solubilizing N-methylpyrrolidine moiety.

This scaffold is critical in "Fragment-Based Drug Discovery" (FBDD) for kinase inhibitors.[2] It functions as a solvent-exposed "tail" that improves the aqueous solubility and metabolic stability of ATP-competitive inhibitors.[2] It is structurally analogous to the cycloalkyl-amine motifs found in approved drugs like Oclacitinib (Apoquel) and Ruxolitinib , but offers distinct pKa and solubility profiles due to the basic pyrrolidine nitrogen.[1][2]

Chemical Specifications & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

Identity & Structure[1][2][6]

-

IUPAC Name: 1-(1-methylpyrrolidin-3-yl)pyrazol-4-amine

-

Molecular Formula: C

H -

Molecular Weight: 166.22 g/mol [2]

Physicochemical Profile (Preliminary Data)

The following data represents the core physicochemical parameters critical for optimizing bioavailability in downstream lead compounds.

| Property | Value (Experimental/Predicted) | Relevance to Drug Design |

| cLogP | -0.1 to 0.5 | High Polarity: Ideal for lowering the lipophilicity of greasy kinase cores. |

| pKa (Pyrrolidine N) | ~8.5 - 9.0 | Solubility: Protonated at physiological pH, enhancing aqueous solubility.[1][2] |

| pKa (Pyrazole N) | ~2.5 | Stability: Remains neutral; does not interfere with hinge binding.[1][2] |

| PSA (Polar Surface Area) | ~50 Ų | Permeability: Well within the range for oral bioavailability (Rule of 5).[1][2] |

| H-Bond Donors | 2 (Amine) | Binding: Critical for forming hydrogen bonds with the kinase hinge region or gatekeeper residues.[2] |

Synthesis & Manufacturing Protocol

The synthesis of this scaffold requires a robust two-step sequence: Regioselective Alkylation followed by Chemomimetic Reduction .[2]

Reaction Scheme (Graphviz Visualization)

The following diagram outlines the critical pathway from commercially available 4-nitropyrazole.

Detailed Methodology

Step 1: N-Alkylation (Formation of Nitro-Intermediate) [2]

-

Objective: Attach the pyrrolidine ring to the pyrazole nitrogen.[2]

-

Reagents: 4-Nitropyrazole (1.0 eq), 1-Methylpyrrolidin-3-yl tosylate (1.1 eq), Cesium Carbonate (Cs

CO -

Protocol:

-

Dissolve 4-nitropyrazole in anhydrous DMF under N

atmosphere. -

Add Cs

CO -

Add the tosylate electrophile dropwise.[2]

-

Heat to 80°C for 4-6 hours.

-

Workup: Dilute with water, extract with EtOAc. The product is polar; if extraction is difficult, use DCM/iPrOH (3:1).[1][2]

-

-

Critical Control Point: Monitor by LCMS. The desired product is the N1-isomer. Regioselectivity is generally high due to the symmetry of 4-nitropyrazole, but steric bulk of the pyrrolidine favors N1 over N2 if substituted.[2]

Step 2: Nitro Reduction (Formation of Amine) [1][2]

-

Objective: Convert the nitro group (-NO

) to the active amine (-NH -

Reagents: 10% Pd/C (10 wt%), Hydrogen gas (H

, balloon pressure). -

Protocol:

-

Dissolve the nitro intermediate in MeOH.[2]

-

Add Pd/C catalyst carefully (under Argon flow to prevent ignition).[1][2]

-

Purge system with H

and stir at Room Temperature (RT) for 2-4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.[2]

-

Isolation: Concentrate in vacuo. The resulting oil is the free base amine.[2]

-

-

Self-Validating System: The color changes from pale yellow (nitro) to colorless/brown oil (amine).[1][2] LCMS will show a mass shift of -30 Da (loss of O2, gain of H2).[2]

Analytical Characterization (Preliminary Validation)

To validate the identity of the synthesized scaffold, the following analytical signatures are observed.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )

-

Pyrazole Protons: Two distinct singlets (or close doublets) in the aromatic region, typically

7.20 - 7.60 ppm.[1][2] -

Amine Protons: A broad singlet at

3.8 - 4.2 ppm (exchangeable with D -

Pyrrolidine Methine (CH): A multiplet at

4.6 - 4.8 ppm (the point of attachment).[1][2] -

N-Methyl Group: A sharp singlet at

2.2 - 2.3 ppm.[2] -

Pyrrolidine Ring Protons: Complex multiplets between

1.8 - 3.0 ppm.[2]

Mass Spectrometry (LC-MS)[1][2]

-

Ionization Mode: ESI Positive.

-

Expected Mass:

.[1][2] -

Fragment Pattern: Loss of the methyl group or fragmentation of the pyrrolidine ring may be observed at higher collision energies.[2]

Biological Application & SAR Utility[1][2]

This scaffold is a "privileged structure" in kinase drug discovery.[2] It is primarily used to construct the solvent-front region of inhibitors targeting JAK1, JAK2, and LRRK2.[2]

Mechanism of Scaffold Utility

The 4-aminopyrazole acts as a linker, while the pyrrolidine tail modulates physicochemical properties.[2]

[2]

Key Reactions for Library Synthesis[1][2]

-

Amide Coupling: Reaction of the 4-amine with carboxylic acids (using HATU/DIPEA) to form amide-linked inhibitors (common in LRRK2 research).[2]

-

SnAr Displacement: Reaction with 2,4-dichloropyrimidines.[2] The pyrazole amine is nucleophilic enough to displace the chloride, attaching the scaffold to the kinase-binding core.[2]

-

Urea Formation: Reaction with isocyanates to form urea-linked inhibitors.[2]

Safety & Handling

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The free amine is prone to oxidation (browning) upon air exposure.[1][2] Conversion to the HCl salt or Tosylate salt is recommended for long-term storage.

References

-

GlaxoSmithKline Intellectual Property. (2015).[1][2] Compounds that inhibit LRRK2 kinase activity. WO2015113452A1.[2] Link

-

Pfizer Inc. (2010).[1][2] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (Context: Oclacitinib/Apoquel synthesis). US Patent 8,133,899.[2] Link

-

Organic Chemistry Portal. Synthesis of Pyrazoles. (General methodologies for aminopyrazole construction). Link

-

PubChem. 1-methyl-1H-pyrazol-4-amine (Analogous substructure data). CID 4770990.[2][4] Link

Sources

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic protocol for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. To the best of our knowledge, a direct, peer-reviewed synthesis for this specific molecule has not been published. The proposed route is based on established principles of pyrazole synthesis and analogous reactions reported in the chemical literature. This protocol should be considered a theoretical guide and requires experimental validation.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules.[1][2] In particular, aminopyrazoles serve as crucial intermediates in the synthesis of kinase inhibitors and other therapeutic agents.[3] This document presents a comprehensive, albeit theoretical, guide to the synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine, a novel compound with potential applications in drug discovery. The pyrrolidine moiety is a common feature in many FDA-approved drugs, and its incorporation into the pyrazole core may lead to compounds with unique pharmacological profiles.[4]

The proposed synthesis is a multi-step process that begins with the preparation of a key intermediate, (1-methylpyrrolidin-3-yl)hydrazine, followed by the construction of the 4-aminopyrazole ring through a cyclocondensation reaction. The rationale behind each step is explained in detail, drawing upon analogous transformations found in the literature.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the N1-C(pyrrolidine) bond, leading to two key synthons: 4-aminopyrazole and a suitable 1-methylpyrrolidin-3-yl electrophile. However, a more convergent approach involves the construction of the pyrazole ring from a hydrazine derivative of the pyrrolidine. This leads to the following retrosynthetic pathway:

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

PART 1: Synthesis of (1-methylpyrrolidin-3-yl)hydrazine (Proposed)

Rationale: The synthesis of substituted hydrazines is a critical step in the preparation of many heterocyclic compounds. [5]Reductive amination of a ketone with hydrazine is a plausible, though not explicitly cited, method for this transformation. The choice of a suitable reducing agent is crucial to prevent over-reduction. Sodium cyanoborohydride is a mild reducing agent often used for reductive aminations.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-methylpyrrolidin-3-one | 99.13 | 5.0 g | 0.05 |

| Hydrazine hydrate (80%) | 50.06 | 3.75 mL | 0.06 |

| Sodium cyanoborohydride | 62.84 | 3.77 g | 0.06 |

| Methanol | 32.04 | 100 mL | - |

| Acetic acid | 60.05 | 3.0 mL | - |

Procedure:

-

To a 250 mL round-bottom flask, add 1-methylpyrrolidin-3-one (5.0 g, 0.05 mol) and methanol (100 mL).

-

Stir the solution at room temperature and add hydrazine hydrate (3.75 mL, 0.06 mol).

-

Add acetic acid (3.0 mL) to catalyze the formation of the hydrazone intermediate.

-

Stir the reaction mixture for 2 hours at room temperature.

-

In a separate beaker, dissolve sodium cyanoborohydride (3.77 g, 0.06 mol) in a minimal amount of methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Hydrogen gas may be evolved. Perform this step in a well-ventilated fume hood.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2 M NaOH until pH > 12.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Characterization (Expected):

-

¹H NMR: Signals corresponding to the N-methyl group, the pyrrolidine ring protons, and the hydrazine protons.

-

¹³C NMR: Resonances for the carbons of the pyrrolidine ring and the N-methyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the product.

PART 2: Synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (Proposed)

Rationale: The cyclocondensation of hydrazines with 1,3-bielectrophilic compounds is a classical and efficient method for constructing the pyrazole ring. The reaction of a substituted hydrazine with ethoxymethylenemalononitrile is a well-established route to 4-aminopyrazoles. [1] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (1-methylpyrrolidin-3-yl)hydrazine | 115.18 | 5.76 g | 0.05 |

| Ethoxymethylenemalononitrile | 122.12 | 6.11 g | 0.05 |

| Ethanol | 46.07 | 100 mL | - |

| Triethylamine | 101.19 | 7.0 mL | 0.05 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve (1-methylpyrrolidin-3-yl)hydrazine (5.76 g, 0.05 mol) in ethanol (100 mL).

-

Add ethoxymethylenemalononitrile (6.11 g, 0.05 mol) to the solution.

-

Add triethylamine (7.0 mL, 0.05 mol) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

A precipitate may form upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization (Expected):

-

¹H NMR: Signals for the pyrazole ring protons, the amino group protons, the N-methyl group, and the pyrrolidine ring protons.

-

¹³C NMR: Resonances for the carbons of the pyrazole and pyrrolidine rings, and the N-methyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the target compound.

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the amine and aromatic C-H and C=N stretching of the pyrazole ring.

Self-Validation and Troubleshooting

-

Purity of Intermediates: The purity of the (1-methylpyrrolidin-3-yl)hydrazine is crucial for the success of the final step. Ensure complete removal of any unreacted starting material or byproducts from the first step.

-

Reaction Monitoring: TLC is an effective tool for monitoring the progress of both reactions. Use appropriate solvent systems to achieve good separation of starting materials, intermediates, and products.

-

Side Reactions: In the cyclocondensation step, the formation of regioisomers is a possibility, although with ethoxymethylenemalononitrile, the 4-amino isomer is generally favored. The regiochemistry of the final product should be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).

-

Purification Challenges: The polarity of the final product, due to the presence of the amino group and the pyrrolidine nitrogen, may complicate purification by column chromatography. The use of a basic modifier (e.g., triethylamine) in the eluent may be necessary to prevent streaking.

Conclusion

This document provides a detailed, albeit theoretical, protocol for the synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. The proposed two-step synthesis is based on well-established chemical principles and analogous reactions reported in the scientific literature. While this protocol provides a strong starting point for the synthesis of this novel compound, experimental optimization of reaction conditions, purification methods, and thorough analytical characterization will be necessary to validate this proposed route. The successful synthesis of this molecule could provide a valuable new building block for the development of novel therapeutic agents.

References

-

Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). ResearchGate. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (2019). SciELO. [Link]

-

Reactions with Hydrazonoyl Halides. 31. Synthesis of Some New Pyrrolidino[3,4-c]pyrazolines, Pyrazoles, and Pyrazolo[3,4-d]pyridazines. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]t[1][6][7]riazin-6-one Derivatives. PMC. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

- Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. MDPI. [Link]

-

Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. enamine.net [enamine.net]

- 5. Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine experimental uses

This guide details the experimental applications, synthesis, and handling of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a critical heterocyclic building block in medicinal chemistry.

Introduction & Chemical Identity

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine is a bifunctional intermediate primarily used in the development of Janus Kinase (JAK) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Structurally, it consists of an electron-rich pyrazole-4-amine core (acting as a nucleophile or hinge-binder) attached to a 1-methylpyrrolidine ring (acting as a solubilizing group and solvent-exposed tail).

-

CAS Number: 1254056-06-8 (Representative analog class)

-

Molecular Formula: C

H -

Molecular Weight: 166.22 g/mol

-

Key Reactivity: Primary amine (Nucleophilic attack), Pyrrolidine tertiary amine (Basic center).

Application 1: Synthesis of JAK Inhibitor Scaffolds (SNAr Protocol)

The primary application of this amine is as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions to install the "tail" moiety onto a kinase inhibitor core (typically a chloropyrimidine or chloropyrrolopyrimidine).

Mechanism & Rationale

The C4-amino group of the pyrazole is sufficiently nucleophilic to displace halides on electron-deficient heterocycles. The pyrrolidine tail improves the physicochemical properties (solubility, pKa) of the final drug candidate.

Experimental Protocol: SNAr Coupling with 2,4-Dichloropyrimidine

Materials:

-

1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (1.0 equiv)

-

2,4-Dichloropyrimidine (or 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent:

-Butanol ( -

Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

-

Setup: In a dry pressure vial equipped with a magnetic stir bar, dissolve the chloropyrimidine substrate (1.1 equiv) in

-BuOH (concentration ~0.2 M). -

Addition: Add 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (1.0 equiv) followed by DIPEA (3.0 equiv).

-

Reaction: Seal the vial and heat the mixture to 100–120 °C for 12–16 hours.

-

Note: Monitor reaction progress via LC-MS. The product peak [M+H]+ should correspond to the displacement of one chloride.

-

-

Workup: Cool to room temperature.

-

If using n-BuOH: Concentrate under reduced pressure.

-

If using DMF: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO

-

-

Purification: Purify via Flash Column Chromatography (SiO

).-

Eluent: Dichloromethane:Methanol:NH

OH (90:10:1) is often required due to the polarity of the pyrrolidine amine.

-

Data Interpretation:

-

Yield: Typical yields range from 60–85%.

-

Regioselectivity: In 2,4-dichloropyrimidine, substitution typically occurs at the C4 position (more electrophilic) over C2.

Application 2: Synthesis of the Building Block (De Novo Synthesis)

Researchers often synthesize this compound in-house to access specific stereoisomers (R or S) of the pyrrolidine ring.

Workflow Diagram

Caption: Synthetic route for generating the amine building block from commercially available precursors via Mitsunobu coupling and hydrogenation.

Detailed Protocol: Mitsunobu Alkylation & Reduction

Step 1: Mitsunobu Coupling

-

Dissolution: Dissolve 4-nitro-1H-pyrazole (1.0 equiv) and 1-methyl-3-pyrrolidinol (1.2 equiv) in anhydrous THF under Argon.

-

Phosphine Addition: Add Triphenylphosphine (PPh

, 1.5 equiv). Cool to 0 °C. -

Azodicarboxylate Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 20 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 16 hours.

-

Purification: Concentrate and purify via column chromatography (DCM/MeOH).

Step 2: Nitro Reduction

-

Catalyst: Suspend 10% Pd/C (10 wt% loading) in Ethanol/MeOH.

-

Substrate: Add the nitro-intermediate from Step 1.

-

Hydrogenation: Stir under H

atmosphere (balloon or Parr shaker at 40 psi) for 4–6 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate filtrate to yield the amine as a viscous oil or low-melting solid. Use immediately or store under inert gas.

Analytical Characterization

To validate the identity of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , compare experimental data against these standard parameters:

| Technique | Expected Signal / Parameter | Structural Assignment |

| 1H NMR (DMSO-d6) | Pyrazole C3-H and C5-H | |

| -NH | ||

| Pyrrolidine C3-H (Methine) | ||

| N-Methyl group | ||

| LC-MS (ESI+) | Molecular Ion | |

| Appearance | Pale yellow to brown oil/solid | Oxidation sensitive |

Handling & Stability Guidelines

-

Oxidation Sensitivity: The primary amine at the C4 position of the pyrazole is electron-rich and prone to oxidation upon prolonged air exposure, turning the compound dark brown.

-

Recommendation: Store under Argon/Nitrogen at -20 °C.

-

-

Hygroscopicity: The pyrrolidine nitrogen makes the compound hygroscopic.

-

Recommendation: Handle in a desiccated environment or glovebox if high precision is required.

-

-

Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, lab coat).

References

-

LRRK2 Inhibitor Patents: Compounds that inhibit LRRK2 kinase activity. (WO2015113452A1). Google Patents. Link

-

JAK Inhibitor Chemistry: Pyrrolopyrimidine and purine derivatives.[2] (ES2575710T9). Google Patents. Link

-

General Pyrazole Synthesis: Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules. Link

Sources

Application Note: Analytical Profiling of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

This Application Note is designed as a master protocol for the characterization and quality control of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine , a critical heterocyclic building block in the synthesis of JAK inhibitors and other kinase-targeted therapeutics.

Executive Summary & Compound Profile

The compound 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (hereafter MPPA ) represents a class of "solubilizing pharmacophores." The basic pyrrolidine moiety improves the aqueous solubility of lipophilic kinase inhibitors, while the aminopyrazole serves as a hinge-binding motif or a linker.

Analytical challenges for MPPA include:

-

High Polarity/Basicity: The tertiary amine (pyrrolidine, pKa ~9.5) and the aromatic amine (pyrazole, pKa ~4.0) create a highly basic, polar profile, leading to peak tailing on standard C18 columns.

-

Stereochemistry: The C3 position of the pyrrolidine ring is chiral. Synthesis often targets the (R)- or (S)-enantiomer, necessitating chiral purity assessment.

-

Detection: Low UV extinction coefficients require optimized wavelengths or MS detection.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Value (Predicted/Experimental) | Analytical Implication |

| Formula | C₈H₁₄N₄ | Monoisotopic Mass: 166.12 Da |

| pKa (Basic) | ~9.4 (Pyrrolidine N) | Requires High pH HPLC or Ion-Pairing |

| pKa (Weak Base) | ~3.5 - 4.0 (Pyrazole -NH2) | Protonated at acidic pH |

| LogP | ~0.2 (Hydrophilic) | Low retention on standard C18 |

| Solubility | High in Water, MeOH, DMSO | Compatible with Reverse Phase & HILIC |

Synthesis & Impurity Logic (Graphviz)

Understanding the synthetic origin is crucial for predicting impurities. The standard route involves the alkylation of 4-nitropyrazole followed by reduction.

Figure 1: Synthetic pathway and potential impurity generation points for MPPA.

Protocol 1: High-pH Reverse Phase HPLC (Purity & Assay)

Rationale: Due to the basicity of the pyrrolidine nitrogen, acidic mobile phases (e.g., 0.1% Formic Acid) often result in severe peak tailing and poor retention due to ionic repulsion from protonated silanols. A High pH (pH 10) method keeps the amine deprotonated (neutral), improving peak shape and retention on hybrid-silica columns.

Instrument Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

-

Detector: PDA (Photodiode Array) + QDa (Single Quad MS) for confirmation.

-

Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Designed for high pH stability).

-

Column Temp: 40°C.

Mobile Phase Composition

-

Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

-

Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table

| Time (min) | Flow (mL/min) | % A | % B | Curve |

| 0.00 | 0.6 | 95 | 5 | Initial |

| 1.00 | 0.6 | 95 | 5 | Isocratic Hold |

| 8.00 | 0.6 | 60 | 40 | Linear Gradient |

| 10.00 | 0.6 | 5 | 95 | Wash |

| 12.00 | 0.6 | 5 | 95 | Hold |

| 12.10 | 0.6 | 95 | 5 | Re-equilibration |

| 15.00 | 0.6 | 95 | 5 | End |

Detection Settings

-

UV Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

-

MS Mode: ESI Positive. Scan range 100–600 m/z.

-

Target Ion: [M+H]⁺ = 167.12.[1]

-

Self-Validating Check:

-

System Suitability: The tailing factor (Tf) for the MPPA peak must be < 1.5. If Tf > 1.5, check pH of Solvent A (must be > 9.5) or replace column.

-

Retention Confirmation: MPPA should elute between 4–6 minutes. If it elutes in the void volume (< 1.5 min), the pH is likely too low (compound is ionized).

Protocol 2: Chiral HPLC (Enantiomeric Purity)

Rationale: The 1-methylpyrrolidin-3-yl group has a chiral center at C3. Drug development usually requires >99% ee of a specific enantiomer (R or S). Standard C18 cannot separate these.

Method Parameters

-

Column: Chiralpak IG or Chiralpak AD-3 (Amylose-based), 3 µm, 4.6 x 150 mm.

-

Mode: Normal Phase or Polar Organic Mode.

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

-

-

Temperature: 25°C.

-

Detection: UV 254 nm.

Execution Steps:

-

Racemic Standard: Inject a racemic mixture of MPPA to establish the separation window.

-

Sample Injection: Inject the test sample (1 mg/mL in Ethanol).

-

Calculation:

[4]

Protocol 3: Identity by Nuclear Magnetic Resonance (NMR)

Rationale: NMR confirms the regio-connectivity (N1-alkylation vs N2) and the integrity of the pyrrolidine ring.

Sample Preparation

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide). CDCl₃ is often avoided due to poor solubility of the free base or aggregation issues.

-

Concentration: ~10 mg in 0.6 mL solvent.

Key Assignments (¹H-NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.05 | Singlet | 1H | Pyrazole C3-H | Aromatic ring intact |

| 7.35 | Singlet | 1H | Pyrazole C5-H | Aromatic ring intact |

| 4.65 | Broad Singlet | 2H | -NH₂ | Primary amine (Exchangeable with D₂O) |

| 4.80 | Multiplet | 1H | Pyrrolidine C3-H | Connection point (Methine) |

| 2.60 - 2.90 | Multiplets | 3H | Pyrrolidine Ring | Ring protons adjacent to N |

| 2.25 | Singlet | 3H | N-CH₃ | N-Methyl group |

| 1.80 - 2.10 | Multiplets | 2H | Pyrrolidine C4-H | Ring protons |

Critical QC Check:

-

Regioisomerism: If alkylation occurred at the exocyclic amine (forming a secondary amine) instead of the pyrazole nitrogen, the integration of the -NH₂ peak would change to 1H (becoming -NH-), and the shift would move downfield.

-

Salt Form: If the spectrum shows a broad singlet > 10 ppm, the sample is likely a salt (e.g., HCl or Tosylate), not the free base.

Safety & Handling (SDS Summary)

-

Hazards: MPPA is an irritant (Skin Irrit. 2, Eye Irrit.[5] 2A). As a kinase inhibitor intermediate, it should be treated as a Potent Compound (OEL < 10 µg/m³) until toxicological data proves otherwise.

-

Storage: Hygroscopic. Store at -20°C under Argon/Nitrogen.

-

Disposal: High-pH aqueous waste containing acetonitrile must be segregated from acidic waste to prevent heat generation/polymerization.

References

-

Compound Identity: PubChem. 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine (Isomer Reference). National Library of Medicine. Available at: [Link]

-

HPLC Methodology: Waters Corporation. Strategies for the Separation of Basic Compounds in Reverse-Phase LC. Application Note 720001136EN. Available at: [Link]

-

Synthetic Context: World Intellectual Property Organization. Patent WO2015113452A1: LRRK2 Inhibitors. (Demonstrates usage of pyrrolidine-pyrazole motifs). Available at:

-

pKa Data: Williams, R. pKa Data Compiled. (Reference for Pyrazole/Pyrrolidine acidity). Available at: [Link]

Sources

- 1. PubChemLite - 1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine (C8H14N4) [pubchemlite.lcsb.uni.lu]

- 2. ijcpa.in [ijcpa.in]

- 3. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Topic: Yield Improvement & Process Troubleshooting Target Molecule: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine (CAS: 1254056-83-5 analog/intermediate) Application: Kinase Inhibitor Scaffolds (e.g., JAK inhibitors)

Executive Summary

The synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine presents two primary yield-limiting bottlenecks:

-

The C-N Coupling (Regioselectivity & Conversion): Attaching the pyrazole nitrogen to the sterically hindered secondary carbon of the pyrrolidine ring often results in low conversion or difficult separation of the Triphenylphosphine oxide (TPPO) byproduct if using Mitsunobu conditions.

-

Product Isolation (Amphiphilic Nature): The final diamine product is highly polar and water-soluble, leading to significant mass loss during aqueous workups or silica chromatography.[1]

This guide provides a Yield Improvement Protocol focusing on a modified Mitsunobu workflow with a specific "Catch-and-Release" purification strategy that bypasses standard chromatography issues.

Workflow Visualization: The Optimized Route

The following flowchart outlines the decision logic and optimized pathway to maximize yield, specifically addressing the purification bottleneck.

Figure 1: Strategic workflow emphasizing the Acid-Base extraction shortcut to remove Mitsunobu byproducts, the primary cause of yield loss in this synthesis.

Module 1: The Coupling Step (Troubleshooting Low Yields)

The Challenge

The coupling of 4-nitropyrazole with 1-methylpyrrolidin-3-ol is the yield-determining step. Users often report yields <40% due to steric hindrance at the secondary alcohol and difficulty separating the product from Mitsunobu byproducts (TPPO/Hydrazine).

Protocol A: Optimized Mitsunobu (Recommended)

Why this works: This protocol uses the basicity of the pyrrolidine ring to facilitate a chemical purification, eliminating the need for difficult chromatography.

Reagents:

-

4-Nitropyrazole (1.0 eq)

-

1-Methylpyrrolidin-3-ol (1.2 eq)

-

Triphenylphosphine (

, 1.5 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Guide:

-

Cooling: Dissolve Pyrazole, Alcohol, and

in THF. Cool to 0°C under -

Addition: Add DIAD dropwise over 30 minutes. Crucial: Keep temperature <5°C to prevent hydrazine byproduct formation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

The "Yield Rescue" Workup (Acid-Base Extraction):

-

Concentrate the reaction mixture to an oil.

-

Dissolve the residue in 1M HCl (aq) .

-

Wash the aqueous layer 3x with Ethyl Acetate (EtOAc) or Diethyl Ether.

-

Basify the aqueous layer to pH >12 using 6M NaOH.[1]

-

Extract with DCM:Isopropanol (3:1) . Standard DCM often fails to extract polar amines from water; the addition of IPA is critical.

-

Dry (Na2SO4) and concentrate.[1]

-

Yield Expectation: 75–85% (Intermediate: 1-(1-methylpyrrolidin-3-yl)-4-nitropyrazole).[1]

FAQ: Coupling Issues

Q: I am seeing significant N2-alkylation (regioisomers). How do I fix this?

A: In 4-nitropyrazole, the tautomeric equilibrium and electronics usually favor N1 alkylation.[1] However, if you observe regioisomers (distinguishable by NMR shift of the pyrazole protons), switch to Route B (Alkylation) using Cesium Carbonate (

Q: The reaction stalls at 50% conversion. A: This is common with secondary alcohols.[1]

-

Reagent Boost: Add another 0.5 eq of DIAD and

after 12 hours. -

Order of Addition: Try "Pre-complexation."[1] Mix

and DIAD in THF at 0°C for 15 mins before adding the pyrazole/alcohol mixture. This forms the betaine intermediate first, which can be more reactive.[1][3]

Module 2: Nitro Reduction & Final Isolation

The Challenge

Reducing the nitro group to the amine is straightforward, but isolating the highly polar, water-soluble diamine product causes massive yield loss during filtration or washing.

Protocol: Hydrogenation without Loss

Reagents:

-

Intermediate (Nitro compound)

-

10% Pd/C (10 wt% loading)

-

Solvent: Methanol (MeOH)

Step-by-Step Guide:

-

Dissolve the nitro intermediate in MeOH.

-

Purge with Nitrogen, then add Pd/C.[1]

-

Hydrogenate under

balloon (1 atm) or Parr shaker (30 psi) for 2–4 hours. -

Filtration (Critical Step):

-

Concentration: Evaporate solvent to yield the off-white solid.[1]

Data & Comparison of Methods

| Parameter | Method A: Standard Mitsunobu | Method B: Mesylate ( | Method C: Optimized Mitsunobu (Recommended) |

| Reagents | MsCl / | ||

| Stereochemistry | Inversion (Clean) | Inversion (Clean) | Inversion (Clean) |

| Purification | Column (Difficult) | Column (Moderate) | Extraction (No Column) |

| Yield (Step 1) | 40–50% | 55–65% | 75–85% |

| Scalability | Low (Chromatography limits) | High | High |

References & Grounding

-

Mitsunobu Mechanism & Pyrazoles:

-

Acid-Base Purification of Basic Heterocycles:

-

Techniques for isolating basic drugs (like pyrrolidine derivatives) from neutral organic byproducts (TPPO) are standard in process chemistry but often overlooked in academic papers.

-

Source: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press.[1] (Chapter 5: Workup).

-

-

Regioselectivity in Pyrazole Alkylation:

-

Synthesis of 4-Aminopyrazoles:

-

General reduction conditions for 4-nitropyrazoles to 4-aminopyrazoles using Pd/C.

-

Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1]

-

(Note: While specific patents for this exact intermediate exist within the JAK inhibitor landscape—e.g., Upadacitinib analogs—the protocols above are derived from standard, validated organic transformations for this specific scaffold class.)

Sources

- 1. enamine.net [enamine.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. guidechem.com [guidechem.com]

- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 7. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction [organic-chemistry.org]

Technical Guide: Handling & Solubility of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

[1][2]

Compound Profile & Physicochemical Logic[1][2][3][4][5][6]

To solve solubility issues, one must first understand the competing chemical functionalities within this molecule.[2][3][4] It is not a simple "hydrophobic" drug-like molecule; it is a poly-basic, hydrophilic hybrid .[1][2]

| Feature | Chemical Logic | Impact on Handling |

| Pyrrolidine Nitrogen | Tertiary aliphatic amine ( | Highly Basic. Protonates readily in water.[1][2] Responsible for hygroscopic nature.[1][2] |

| Pyrazole Core | Aromatic heterocycle.[1][2] | Weakly Basic. The |

| C4-Primary Amine | Electron-rich aromatic amine.[1][2] | Oxidation Risk. Prone to rapid oxidation (browning) in air/solution.[1][2][3] Acts as a weak base.[1][2] |

| Overall State | Free Base: Viscous oil or low-melting solid.Salt (HCl): Hygroscopic solid.[1][2] | "Oiling Out": The free base is likely to form a sticky oil in water rather than a crystalline precipitate.[1][2] |

Solubility Troubleshooting Guide

Scenario A: "The compound is a sticky oil and won't dissolve in my buffer."

Diagnosis: You are likely working with the free base form in a neutral or basic buffer (pH > 7.5).[1] Mechanism: The pyrrolidine nitrogen is partially deprotonated at neutral pH, reducing hydration energy.[2][3][4] The molecule aggregates into a hydrophobic oil phase rather than precipitating as a solid.[1][2]

Corrective Protocol:

-

Acidification: Lower the pH of your vehicle.[1][2] The compound requires full protonation of the pyrrolidine nitrogen to remain dissolved in aqueous media.[1][2]

-

Co-solvent Addition: If the experiment requires neutral pH (e.g., cell assay), dissolve the "oil" in DMSO first (up to 100 mM), then dilute into the buffer.[2][4]

Scenario B: "My stock solution turned brown/black overnight."

Diagnosis: Oxidative decomposition.[1][2] Mechanism: The C4-amino group on the electron-rich pyrazole ring is highly susceptible to air oxidation, forming diazo species or polymerized "tars," especially in solution.[1][2][4]

Corrective Protocol:

-

Degassing: Use degassed buffers (sparged with Argon/Nitrogen).[1][2]

-

Antioxidants: Add 0.5 - 1.0 mM DTT or Ascorbic Acid to the stock solution if biologically compatible.[1][2]

-

Storage: Never store dilute aqueous solutions. Store 50 mM DMSO stocks at -20°C or -80°C, sealed under inert gas.

Scenario C: "I cannot extract the compound from water into organic solvent."

Diagnosis: The compound is stuck in the aqueous phase due to its high polarity (Pyrrolidine).[1][3] Mechanism: Even as a free base, the methyl-pyrrolidine moiety is very polar.[1][2] Standard extraction with Ether or Hexane will fail.[1][2]

Corrective Protocol:

-

Solvent Switch: Use DCM (Dichloromethane) or Chloroform with 5-10% Methanol .[1][2]

-

Salting Out: Saturate the aqueous phase with NaCl to push the organic amine into the organic layer.[1][2]

-

pH Check: Ensure the aqueous phase is pH > 12 (using NaOH) before extraction to ensure the pyrrolidine is fully deprotonated.[1][2]

Decision Tree: Solubilization Workflow

The following logic flow ensures you select the correct solvent system based on your experimental end-point.

Standardized Protocols

Protocol 1: Preparation of Stable Stock Solution (50 mM)

Use this for cellular assays or long-term storage.[1][2]

-

Weighing: Weigh the compound rapidly. If it is an oil/hygroscopic solid, weigh by difference using a syringe or closed vial to minimize moisture uptake.[2][3][4]

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[2][3]

-

Storage: Aliquot into small brown vials (to block light). Store at -20°C.

Protocol 2: Aqueous Buffer Preparation (for Injection/Perfusion)

Use this for animal studies or enzymatic assays.[1][3][4]

-

Starting Material: Use the HCl salt if available.[1][2] If using Free Base, proceed to step 2.[2][3][4]

-

Acidification:

-

Buffering: Once dissolved, add concentrated buffer concentrate (e.g., 10x PBS) or adjust pH carefully with dilute NaOH.[2][3][4]

-

Filtration: Syringe filter (0.22 µm, PES or PVDF membrane) immediately before use.[2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. The free base is soluble in ethanol, but solubility decreases drastically if you dilute into water.[2][3][4] Ethanol stocks are also more prone to evaporation and concentration shifts than DMSO.[1][2]

Q: The compound has a strong ammonia-like smell.[1][2] Is it degraded? A: Not necessarily. The pyrrolidine and primary amine moieties have characteristic amine odors.[1][2] However, a sharp, acrid smell accompanied by a color change (dark brown) indicates oxidation.[2][3][4]

Q: Why does the LC-MS show two peaks? A: This is likely not an impurity.

-

Tautomerism: Unlikely for this specific N-substituted pyrazole, but common in precursors.[1][2]

-

Salt Dissociation: In acidic mobile phases, the pyrrolidine and aniline nitrogens protonate at different rates.[1][2]

-

Oxidation: A peak at M+16 (N-oxide) is a common artifact if the sample sat in the autosampler.[1][2]

References

-

Compound Properties & Class Behavior

-

National Center for Biotechnology Information (2025).[1][2][3] PubChem Compound Summary for 1-methyl-1H-pyrazol-4-amine (Structural Analog).[1][2] Retrieved from .[1][2][3][4]

-

Elnagdi, M. H., et al. (2014).[2][3][4] "Recent developments in aminopyrazole chemistry."[1][2][5] Arkivoc, 2009(i), 198-250.[1][2][4][5] (Detailed review of aminopyrazole reactivity and stability). Retrieved from .[1][2][3][4]

-

-

Solubility & Formulation

-

Safety & Handling

Technical Support Center: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and analytical scientists optimizing the synthesis of 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine . This intermediate is a critical scaffold in the synthesis of JAK inhibitors (e.g., Oclacitinib analogs) and other kinase-targeted small molecules.

The content focuses on the two primary synthetic stages where impurities originate: N-Alkylation and Nitro Reduction .

Topic: Impurity Profiling & Troubleshooting Guide

Document ID: TS-PYR-4AM-2024 Applicable For: Process Chemistry, Analytical Development, QC Molecule Context: An aminopyrazole core substituted with a basic N-methylpyrrolidine tail.

Part 1: Synthesis & Impurity Origin Map

Before troubleshooting, you must visualize where side products enter the stream. The standard route involves alkylating 4-nitropyrazole followed by reduction.

Figure 1: Critical Control Points (CCPs) in the synthesis pathway. Red nodes indicate primary impurities.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: Alkylation Step (Formation of the Nitro Intermediate)

Q1: I observe a significant loss of my electrophile (pyrrolidine tosylate/halide), but the yield of the alkylated pyrazole is low. What is happening?

Diagnosis: You are likely observing E2 Elimination competing with the SN2 substitution.

-

Mechanism: The base used for deprotonating 4-nitropyrazole (e.g., K₂CO₃, Cs₂CO₃, or NaH) can also act as a base toward the 1-methyl-3-substituted pyrrolidine. This causes the elimination of the leaving group (OTs/Cl/Br) to form 1-methyl-3-pyrroline (volatile) or 1-methyl-2-pyrroline .

-

Evidence: Check the headspace or crude NMR for olefinic protons (δ 5.5–6.0 ppm). The elimination product is often volatile and may be lost during concentration, leading to "missing mass."

-

Correction:

-

Switch Base: Use a non-nucleophilic, weaker base if possible, or strictly control stoichiometry (1.05 eq).

-

Lower Temperature: Elimination has a higher activation energy than substitution. Reduce reaction temperature (e.g., from 80°C to 50°C) and extend time.

-

Solvent Change: Switch from DMF to Acetonitrile (ACN). ACN often suppresses E2 relative to SN2 in these systems.

-

Q2: High-Resolution Mass Spectrometry (HRMS) shows a peak at [M+Product+97] or similar. Is this a dimer?

Diagnosis: This is likely Quaternization (Over-alkylation).

-

Mechanism: The product, 1-(1-methylpyrrolidin-3-yl)-4-nitropyrazole, contains a tertiary amine in the pyrrolidine ring. This nitrogen is nucleophilic. If excess electrophile is present, it can alkylate the pyrrolidine nitrogen, forming a bis-cationic species or a mono-cationic salt if the pyrazole N was not involved.

-

Prevention:

-

Do not use excess electrophile. Use a 1:1 or 0.95:1 ratio of Electrophile:Pyrazole.

-

Add the electrophile slowly to the pyrazole/base mixture to ensure the pyrazole anion is always in excess.

-

Module 2: Reduction Step (Nitro to Amine)

Q3: The reaction is complete by TLC, but LC-MS shows a major peak at M+14 or M+16 relative to the product.

Diagnosis: These are Hydroxylamine (M+16) or Nitroso (M-2 from hydroxylamine, but often transient) intermediates.

-

Context: In catalytic hydrogenation (Pd/C), the reaction proceeds Nitro

Nitroso -

Troubleshooting Protocol:

-

Spike Test: Add fresh catalyst and increase H₂ pressure (or temperature to 40°C). If the peak disappears, it was an intermediate.

-

Poison Check: Sulfur residues from the tosylate synthesis (if used in Step 1) can poison Pd/C. Ensure the nitro intermediate is extensively washed (bicarbonate/brine) before reduction.

-

Q4: I see a highly colored (orange/red) impurity that persists after workup. Mass is [2M-2] or [2M-16].

Diagnosis: This is an Azo Dimer (4,4'-azobis(1-(1-methylpyrrolidin-3-yl)-1H-pyrazole)).

-

Mechanism: Condensation of a nitroso intermediate with a hydroxylamine intermediate under basic conditions or insufficient reduction potential.

-

Removal: Azo impurities are very difficult to reduce once formed.

Part 3: Analytical Data & Specifications

Use the table below to identify peaks in your LC-MS traces.

| Impurity Type | Relative Retention (RRT)* | Mass Shift (vs Product) | Origin | Control Strategy |

| Product | 1.00 | M (Target) | -- | -- |

| Pyrroline Elim. | < 0.5 (Front) | N/A (Volatile) | Alkylation (Step 1) | Lower Temp, Change Solvent |

| Hydroxylamine | 0.85 - 0.95 | +16 Da | Reduction (Step 2) | Increase H₂ pressure/Temp |

| Nitroso | 1.10 - 1.20 | -2 Da (vs OH-amine) | Reduction (Step 2) | Check Catalyst Activity |

| Azo Dimer | 2.50 - 3.00 | 2M - 4 Da | Reduction (Step 2) | Remove via C18 Flash |

| 4-Nitropyrazole | 1.50 - 1.80 | M(Nitro)-Alkyl | Unreacted SM | Wash with NaHCO₃ |

*RRT is estimated based on a standard C18 column with Formic Acid/Water/Acetonitrile gradient. The Amine product is highly polar and may elute early.

Critical Analytical Note: Regioisomerism

While 4-nitropyrazole is symmetric (N1=N2), the pyrrolidine stereochemistry is critical.

-

If you use chiral 1-methyl-3-tosyloxypyrrolidine (e.g., (S)-enantiomer), the SN2 reaction proceeds with Inversion of Configuration .

-

(S)-Tosylate

(R)-Pyrazole Product.

-

-

Risk: If the reaction mechanism shifts to SN1 (carbocation character), you will lose enantiomeric excess (ee).

-

QC Check: You must develop a Chiral HPLC method (e.g., Chiralpak AD-H or IC) to verify the enantiomeric ratio (ER) of the final amine.

References

- Alkylation of Pyrazoles: Grimmett, M. R., et al. "The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles." Aust. J. Chem., 1979, 32, 2203.

- Elimination vs Substitution: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (Mechanistic grounding for E2 vs Sn2 competition in secondary electrophiles).

-

JAK Inhibitor Synthesis : Dalinger, I. L., et al. "Synthesis of 4-aminopyrazole derivatives." Molecules, 2025 (Contextual synthesis of similar aminopyrazole scaffolds).

- Impurity Profiling: Alsante, K. M., et al. "Impurity Profiling of Pharmaceutical Products." Advanced Drug Delivery Reviews, 2007. (Guidelines on identifying reduction byproducts).

-

Specific Scaffold Data : PubChem CID 54594181. "1-(1-methyl-1h-pyrazol-3-yl)pyrrolidin-3-amine." (Structural analog data for MS fragmentation comparison).

Sources

Technical Support Center: 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during assay development and execution. Our goal is to explain the causality behind experimental phenomena and empower you to generate reliable, reproducible data.

Section 1: Compound Handling and Preparation

The integrity of your experimental results begins with the proper handling and preparation of the compound. Due to its chemical structure, featuring a pyrrolidine ring and a reactive amine group, 1-(1-methylpyrrolidin-3-yl)-1H-pyrazol-4-amine requires careful attention to storage and solubilization to prevent degradation and ensure accurate concentrations.

Frequently Asked Questions (FAQs): Handling & Storage

Question: How should I store the solid compound and its stock solutions?

Answer: Proper storage is critical to maintaining the compound's integrity.

-

Solid Compound: The solid form should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] The pyrrolidine and pyrazole moieties can be susceptible to oxidation and other forms of degradation when exposed to air and light over extended periods.[2] Always handle the solid compound in a controlled environment, such as under an inert gas (nitrogen or argon), to minimize exposure to atmospheric oxygen and humidity.

-

Stock Solutions: We recommend preparing high-concentration stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of water.[3] Store these aliquots at -80°C. Before use, thaw an aliquot rapidly and bring it to room temperature. Ensure it is fully dissolved before making serial dilutions.

Question: What is the best solvent for creating a stock solution, and what concentration is recommended?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock solutions due to its high solubilizing power for a wide range of organic molecules.

-

Solvent Choice: Start with high-purity, anhydrous DMSO.

-

Concentration: We advise preparing a 10 mM stock solution. This concentration is typically high enough for serial dilutions into aqueous assay buffers without the DMSO concentration exceeding a level that affects biological systems (generally <0.5% v/v).

-

Solubility Check: After adding the solvent, ensure complete dissolution by vortexing. A gentle warming to 37°C can aid dissolution, but prolonged heating should be avoided as it can accelerate degradation. Visually inspect the solution for any particulates against a light source. If particulates remain, centrifugation can be used to pellet any undissolved material before transferring the supernatant to a new tube.

Question: My compound has precipitated out of the aqueous assay buffer. What happened and how can I prevent this?

Answer: This is a common issue when diluting a DMSO stock solution into an aqueous medium. The compound's solubility in aqueous buffers is significantly lower than in pure DMSO.

-

Causality: The "carry-over" of DMSO is often not sufficient to maintain solubility at higher concentrations in a polar, aqueous environment. This is a known challenge for pyrazole derivatives, which can have poor aqueous solubility.[4]

-

Preventative Measures:

-

Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

-

Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% v/v), in your assay buffer can help maintain compound solubility.

-

Formulation with Excipients: For more complex assays, especially in later-stage development, formulation with solubility-enhancing excipients like cyclodextrins may be necessary.[5]

-

Check pH: The amine group on the pyrazole ring means the compound's solubility may be pH-dependent. Ensure the pH of your assay buffer is optimal and consistent.

-

Workflow: Stock Solution Preparation and Quality Control

This workflow ensures the preparation of a high-quality, accurately concentrated stock solution, which is the foundation of reproducible experiments.

Caption: Workflow for preparing and validating a compound stock solution.